molecular formula C9H7Cl2N5 B4968876 N-(2,3-dichlorophenyl)-1,3,5-triazine-2,4-diamine

N-(2,3-dichlorophenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B4968876
M. Wt: 256.09 g/mol
InChI Key: VOPDQMLMACHQPG-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-1,3,5-triazine-2,4-diamine: is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of two chlorine atoms on the phenyl ring and two amino groups on the triazine ring. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

2-N-(2,3-dichlorophenyl)-1,3,5-triazine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N5/c10-5-2-1-3-6(7(5)11)15-9-14-4-13-8(12)16-9/h1-4H,(H3,12,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPDQMLMACHQPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC2=NC=NC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dichlorophenyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 2,3-dichloroaniline with cyanuric chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: N-(2,3-dichlorophenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(2,3-dichlorophenyl)-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Studied for its potential use in the development of pharmaceuticals, particularly in cancer research.

    Industry: Used in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

Uniqueness: N-(2,3-dichlorophenyl)-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

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